

In-depth Technical Guide: 4-Azido-2-chloro-1-methylbenzene

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Compound of Interest

Compound Name: 4-Azido-2-chloro-1-methylbenzene

Cat. No.: B1280736

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Azido-2-chloro-1-methylbenzene**, a versatile chemical intermediate with applications in medicinal chemistry and bioconjugation. This document details its properties, commercial availability, synthesis, safe handling, and experimental applications.

Chemical Properties and Commercial Availability

4-Azido-2-chloro-1-methylbenzene is an aromatic azide that serves as a valuable building block in organic synthesis. Its azide functional group allows for facile introduction of nitrogen-containing moieties and participation in bioorthogonal "click" chemistry reactions. The chloro and methyl substituents on the benzene ring provide handles for further chemical modification, influencing the molecule's reactivity and physical properties.

Table 1: Physicochemical and Supplier Data for **4-Azido-2-chloro-1-methylbenzene**

Property	Value	Source(s)
CAS Number	357292-37-6	[1][2][3]
Molecular Formula	C ₇ H ₆ ClN ₃	[1][2]
Molecular Weight	167.6 g/mol	[1][2]
Purity	>98%	[3]
95%	[4]	
Commercial Suppliers	Guidechem, ChemicalBook, Synblock, Enamine	[1][3][4][5]

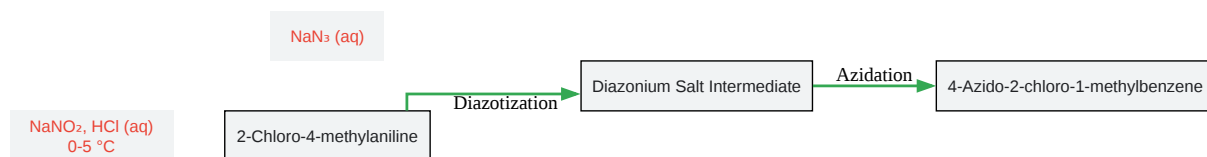
Synthesis and Spectroscopic Data

While specific supplier-provided spectroscopic data for **4-Azido-2-chloro-1-methylbenzene** is not readily available in public literature, a plausible and common synthetic route involves the diazotization of 2-chloro-4-methylaniline followed by treatment with an azide source, such as sodium azide.

Proposed Synthesis Protocol

The following is a generalized protocol based on established methods for the synthesis of aryl azides from anilines.

Reaction Scheme:



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Figure 1: Proposed synthesis of **4-Azido-2-chloro-1-methylbenzene**.

Materials:

- 2-Chloro-4-methylaniline[6][7]
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Sodium azide (NaN_3)
- Deionized water
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Ice

Procedure:

- Diazotization:
 - Dissolve 2-chloro-4-methylaniline in a solution of hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice bath with constant stirring.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[6]
- Azidation:
 - In a separate flask, dissolve sodium azide in deionized water and cool the solution in an ice bath.
 - Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution with vigorous stirring. The temperature should be maintained at 0-5 °C.

- Evolution of nitrogen gas may be observed.
- Allow the reaction mixture to stir for 1-2 hours at 0-5 °C.
- Work-up and Purification:
 - Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure to yield the crude product.
 - Further purification can be achieved by column chromatography on silica gel.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data are as follows:

- ¹H NMR: Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns will be influenced by the chloro and azido substituents.
- ¹³C NMR: Resonances for the seven carbon atoms, with distinct chemical shifts for the aromatic carbons (depending on their substitution pattern) and the methyl carbon.[8]
- FT-IR: A characteristic strong absorption band for the azide group (N₃) typically appears in the region of 2100-2160 cm⁻¹.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (167.6 g/mol).

Safety and Handling

Aryl azides are energetic compounds and should be handled with caution.

- **Toxicity:** Handle with care, avoiding inhalation, ingestion, and skin contact.
- **Explosion Hazard:** Organic azides can be sensitive to shock, heat, and friction. Avoid heating the neat compound, and always work behind a safety shield.
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, and heavy metals, as these can lead to the formation of explosive compounds.
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- **Storage:** Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Applications in Research and Drug Development

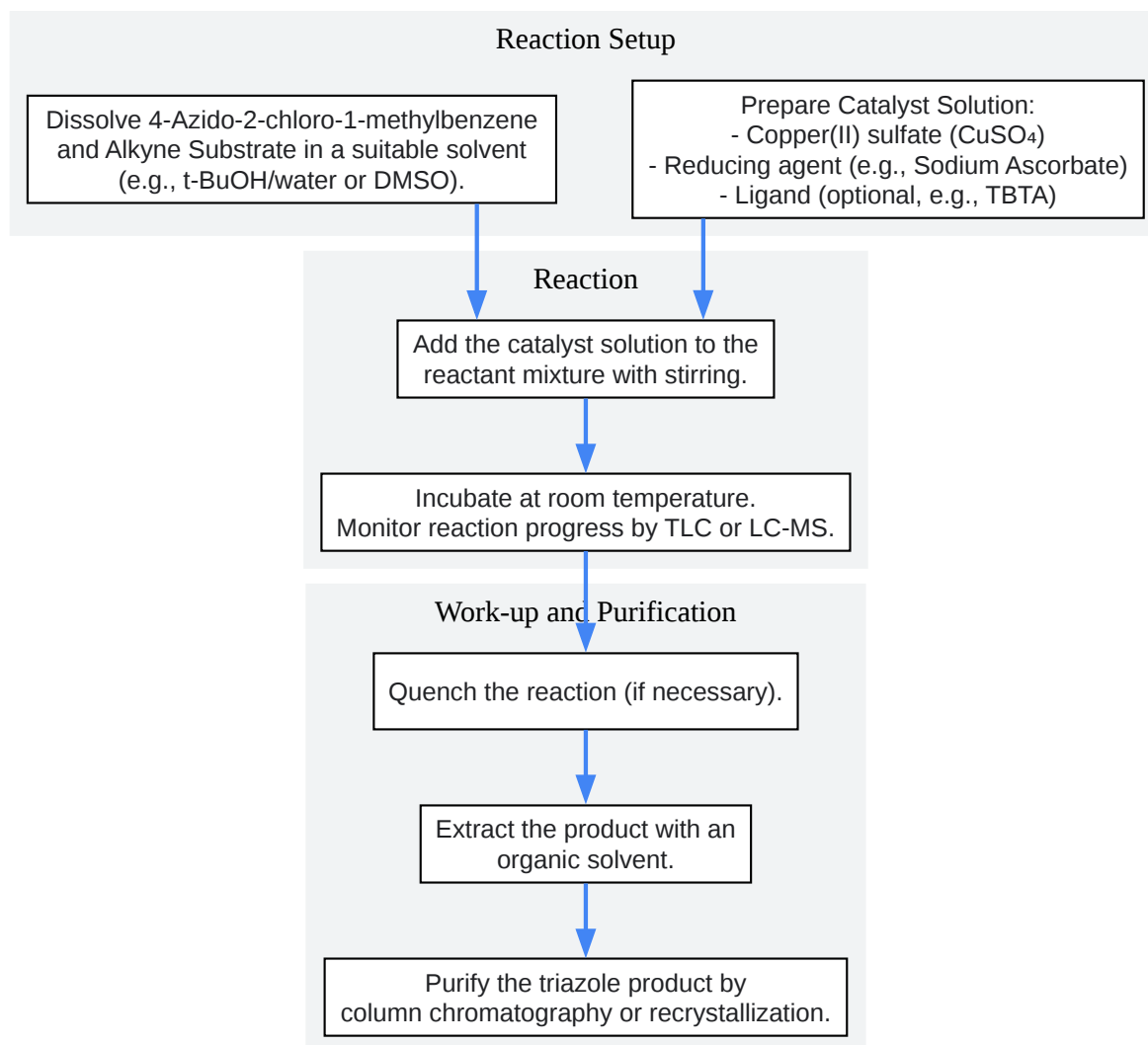
4-Azido-2-chloro-1-methylbenzene is a valuable tool for researchers in medicinal chemistry and chemical biology, primarily due to its utility in "click" chemistry. The chlorine atom also plays a significant role in modulating the physicochemical properties of molecules in drug discovery.^{[9][10]}

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of **4-Azido-2-chloro-1-methylbenzene** can readily undergo a copper(I)-catalyzed cycloaddition reaction with a terminal alkyne to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and bioorthogonal, making it ideal for bioconjugation, labeling of biomolecules, and the synthesis of complex molecular architectures.^{[11][12][13]}

Experimental Workflow: General Protocol for CuAAC Reaction

The following workflow outlines a general procedure for the copper(I)-catalyzed click reaction.



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Figure 2: General workflow for a CuAAC "click" reaction.

Materials:

- **4-Azido-2-chloro-1-methylbenzene**

- Terminal alkyne-containing molecule
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent (e.g., a mixture of t-butanol and water, or DMSO)
- Deionized water
- Organic solvent for extraction

Procedure:

- In a reaction vessel, dissolve **4-Azido-2-chloro-1-methylbenzene** and the alkyne substrate in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
- In another vial, prepare an aqueous solution of copper(II) sulfate.
- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
- Remove the solvent under reduced pressure and purify the resulting triazole product by column chromatography or recrystallization.^[12]

This in-depth technical guide provides a starting point for researchers and professionals working with **4-Azido-2-chloro-1-methylbenzene**. For specific applications, further

optimization of synthetic and reaction protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this compound.

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